N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
GSK-1482160 is an orally available negative allosteric modulator of the purinergic receptor subtype 7 (P2X7 receptor). The P2X7 receptor is involved in the production of pro-inflammatory cytokines, such as interleukin-1 beta, by central and peripheral immune cells. GSK-1482160 has shown potential for research in inflammation diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-1482160 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for GSK-1482160 are not widely available in the public domain. Typically, such methods would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
GSK-1482160 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving halogen atoms or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
GSK-1482160 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its role in various chemical processes.
Biology: Investigated for its effects on immune cell function and cytokine production.
Medicine: Explored as a potential therapeutic agent for treating inflammation-related diseases, such as neuroinflammation and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting the P2X7 receptor
Mechanism of Action
GSK-1482160 exerts its effects by binding to the P2X7 receptor and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, reducing the production of pro-inflammatory cytokines such as interleukin-1 beta. The molecular targets and pathways involved include the central and peripheral immune cells that express the P2X7 receptor .
Comparison with Similar Compounds
Similar Compounds
A-740003: Another P2X7 receptor antagonist with similar properties.
AZD9056: A selective P2X7 receptor antagonist investigated for its anti-inflammatory effects.
JNJ-47965567: A potent and selective P2X7 receptor antagonist used in research.
Uniqueness
GSK-1482160 is unique due to its high receptor affinity, high blood-brain barrier penetration, and the ability to be radiolabeled with carbon-11 for imaging studies. These properties make it a valuable tool for studying neuroinflammation and other inflammation-related conditions .
Properties
CAS No. |
1001389-72-5 |
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Molecular Formula |
C14H14ClF3N2O2 |
Molecular Weight |
334.72 g/mol |
IUPAC Name |
(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H14ClF3N2O2/c1-20-10(5-6-11(20)21)13(22)19-7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,22)/t10-/m0/s1 |
InChI Key |
BJEMSIVBBUBXMZ-JTQLQIEISA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
SMILES |
CN1C(CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
Synonyms |
GSK1482160 N-(2-chloro-3-(trifluoromethyl)benzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide |
Origin of Product |
United States |
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